Product packaging for Dipropyl benzylphosphonate(Cat. No.:CAS No. 18812-42-5)

Dipropyl benzylphosphonate

Cat. No.: B14702800
CAS No.: 18812-42-5
M. Wt: 256.28 g/mol
InChI Key: AWAIEFLGOMEHGT-UHFFFAOYSA-N
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Description

Dipropyl benzylphosphonate is a high-purity phosphonate ester of interest in organic synthesis and materials science research. Phosphonate esters like this compound serve as key precursors to benzylphosphonic acids and their salts, which are valuable in the development of advanced materials . These compounds are frequently utilized in metal-catalyzed cross-coupling reactions to introduce phosphonate functional groups into more complex molecular architectures, a transformation critical for creating novel pharmaceutical intermediates and functional materials . The benzylphosphonate moiety is a versatile building block in medicinal chemistry research. Structural analogs, particularly those incorporating sterically hindered aromatic systems, have demonstrated significant bioactivity in preclinical studies, including antioxidant and selective cytotoxicity against cancer cell lines such as epithelioid cervical carcinoma (M-Hela) and breast adenocarcinoma (MCF-7) . The compound can be synthesized via methods such as the palladium(0)-catalyzed cross-coupling between benzyl halides and H-phosphonate diesters . As a phosphonate ester, its mechanism of action in research contexts often involves its transformation into phosphonic acid derivatives or its use as a ligand or precursor in the synthesis of metal-organic frameworks and other functional polymers. It is also investigated for its potential to modify surface properties and improve performance characteristics in specialty coatings . This compound is provided as a clear, colorless liquid and must be stored at room temperature, protected from light and moisture. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H21O3P B14702800 Dipropyl benzylphosphonate CAS No. 18812-42-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18812-42-5

Molecular Formula

C13H21O3P

Molecular Weight

256.28 g/mol

IUPAC Name

dipropoxyphosphorylmethylbenzene

InChI

InChI=1S/C13H21O3P/c1-3-10-15-17(14,16-11-4-2)12-13-8-6-5-7-9-13/h5-9H,3-4,10-12H2,1-2H3

InChI Key

AWAIEFLGOMEHGT-UHFFFAOYSA-N

Canonical SMILES

CCCOP(=O)(CC1=CC=CC=C1)OCCC

Origin of Product

United States

Advanced Synthetic Methodologies for Dipropyl Benzylphosphonate and Analogues

Established Synthetic Pathways for Benzylphosphonate Esters

Michaelis-Arbuzov Reaction Protocols and Mechanistic Insights

The Michaelis-Arbuzov reaction, first reported by August Michaelis in 1898 and extensively studied by Aleksandr Arbuzov, is a cornerstone in the formation of carbon-phosphorus bonds. bohrium.comorganic-chemistry.org This reaction classically involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide to produce a dialkyl alkylphosphonate. bohrium.com The mechanism is initiated by the nucleophilic SN2 attack of the phosphorus atom in the trialkyl phosphite on the carbon of the alkyl halide, forming a phosphonium (B103445) salt intermediate. organic-chemistry.org In a subsequent SN2 step, the displaced halide anion attacks one of the alkyl groups of the phosphonium salt, leading to the final phosphonate (B1237965) ester and a new alkyl halide. organic-chemistry.org

The reaction conditions for the Michaelis-Arbuzov synthesis of benzylphosphonates can vary. For instance, diethyl benzylphosphonate can be synthesized from benzyl (B1604629) alcohol and triethyl phosphite in a one-pot procedure catalyzed by tetrabutylammonium (B224687) iodide (n-Bu4NI), with heating at 125 °C for 24 hours achieving a near-quantitative yield. nih.gov The reaction is sensitive to the nature of the reactants; for trialkyl phosphites, electron-donating groups tend to accelerate the reaction rate. youtube.com While primary and benzyl halides are effective substrates, secondary and tertiary alkyl halides are generally less reactive. youtube.com

Table 1: Michaelis-Arbuzov Reaction for Diethyl Benzylphosphonate Synthesis

Reactant 1Reactant 2CatalystSolventTemperatureTimeYield
Benzyl AlcoholTriethyl Phosphiten-Bu4NINone (neat)125 °C24 h>99%

Michaelis-Becker Reaction Methodologies

The Michaelis-Becker reaction provides an alternative route to alkylphosphonates. This method involves the reaction of a dialkyl phosphite with a base to generate a phosphonate anion, which then undergoes nucleophilic substitution with an alkyl halide. wikipedia.orggoogle.com While it can be performed under milder conditions than the Michaelis-Arbuzov reaction, it often requires the use of strong bases. google.com A notable drawback of the Michaelis-Becker reaction is that it can sometimes result in lower yields compared to the Michaelis-Arbuzov reaction and may produce a mixture of products, particularly when substrates susceptible to single electron transfer (SET) mechanisms are used. wikipedia.orggoogle.com

A more sustainable approach to the Michaelis-Becker synthesis of benzylphosphonates utilizes a potassium iodide/potassium carbonate (KI/K₂CO₃) catalytic system in polyethylene (B3416737) glycol (PEG-400) as a solvent. google.com This method allows the reaction to proceed smoothly at room temperature, avoiding the need for volatile organic solvents and strong, reactive bases. google.com In this system, various substituted benzyl halides react with dialkyl phosphites to afford the corresponding benzyl phosphonates in good to excellent yields. google.com The proposed mechanism involves an initial Finkelstein reaction, where the benzyl halide is converted to the more reactive benzyl iodide, facilitated by PEG-400, followed by nucleophilic attack by the dialkyl phosphite. google.com

Table 2: Sustainable Michaelis-Becker Synthesis of Benzyl Phosphonates

Benzyl HalideDialkyl PhosphiteCatalytic SystemSolventTemperatureTimeYield
Benzyl chlorideDiethyl phosphiteKI/K₂CO₃PEG-400Room Temperature6 h94%
4-Chlorobenzyl chlorideDiethyl phosphiteKI/K₂CO₃PEG-400Room Temperature6 h92%
4-Methoxybenzyl chlorideDiethyl phosphiteKI/K₂CO₃PEG-400Room Temperature6 h90%

Condensation Reactions of Alcohols with Phosphonates

Phosphonate esters can be formed through the direct condensation of phosphonic acids with alcohols. wikipedia.org This esterification can be challenging but has been achieved under various conditions. One method involves the use of triethyl orthoacetate for the selective monoesterification of benzylphosphonic acid. wikipedia.org The reaction proceeds at 30 °C in methyl tert-butyl ether (MTBE) to yield the monoester. At higher temperatures, this method can lead to the formation of diesters. wikipedia.org

Another powerful method for the condensation of alcohols with acidic pronucleophiles is the Mitsunobu reaction. google.com This reaction typically employs triphenylphosphine (B44618) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to facilitate the dehydrative coupling. google.com The Mitsunobu reaction is known for its mild conditions and proceeds with an inversion of stereochemistry at the alcohol's chiral center. nih.gov It has been successfully used to synthesize phosphonate diesters by reacting a monomethyl phosphonate with a primary alcohol. wikipedia.org

Table 3: Esterification of Benzylphosphonic Acid

Phosphonic AcidAlcohol/ReagentConditionsProductYield
Benzylphosphonic acidTriethyl orthoacetateMTBE, 30 °C, 24 hMonoethyl benzylphosphonate99% (conversion)

Modern and Green Chemistry Approaches to Benzylphosphonate Synthesis

Zinc Iodide-Mediated Conversions from Benzylic Alcohols

A significant advancement in benzylphosphonate synthesis is the direct, one-flask conversion of benzylic alcohols to the corresponding phosphonates mediated by zinc iodide (ZnI₂). mdpi.comacs.org This method circumvents the traditional multi-step protocol that involves converting the alcohol to a halide before the Michaelis-Arbuzov reaction. acs.org In this procedure, the benzylic alcohol is treated with a trialkyl phosphite, such as triethyl phosphite, in the presence of ZnI₂. acs.org The reaction can be conducted in various solvents like tetrahydrofuran (B95107) (THF), N,N-dimethylformamide (DMF), or toluene, with temperatures ranging from 66-140 °C. acs.org Notably, optimal yields are often achieved at lower temperatures (e.g., 66 °C), which is an improvement over the high temperatures typically required for the classical Michaelis-Arbuzov reaction. acs.org This methodology is applicable to a range of benzylic alcohols with both electron-donating and electron-withdrawing substituents. acs.org

Table 4: Zinc Iodide-Mediated Synthesis of Diethyl Benzylphosphonates

Benzylic AlcoholPhosphiteMediatorSolventTemperatureYield
Benzyl alcoholTriethyl phosphiteZnI₂THF66 °C85%
4-Methoxybenzyl alcoholTriethyl phosphiteZnI₂THF66 °C91%
4-Nitrobenzyl alcoholTriethyl phosphiteZnI₂Toluene110 °C62%

Palladium-Catalyzed Cross-Coupling Reactions of Benzyl Halides with H-Phosphonate Diesters

Modern organometallic chemistry offers elegant solutions for C-P bond formation. An efficient synthesis of benzylphosphonate diesters has been developed via a palladium(0)-catalyzed cross-coupling reaction between benzyl halides and H-phosphonate diesters. wikipedia.org This method stands out for its mild reaction conditions and high efficiency. A particularly effective catalytic system consists of a palladium source, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct (Pd₂(dba)₃(CHCl₃)), and a bulky phosphine (B1218219) ligand, with Xantphos being a superior choice. wikipedia.org

The reaction proceeds with high stereospecificity, likely retaining the configuration at the phosphorus center. It is tolerant of a variety of functional groups on both the benzyl halide and the H-phosphonate diester. For example, the coupling of diethyl H-phosphonate with benzyl bromide in the presence of a palladium catalyst and a base like N,N-diisopropylethylamine (DIPEA) in THF can produce diethyl benzylphosphonate in high yield. This palladium-catalyzed approach provides a versatile and efficient alternative to the more traditional methods, which often necessitate harsh conditions.

Table 5: Palladium-Catalyzed Synthesis of Diethyl Benzylphosphonate

Benzyl HalideH-PhosphonateCatalyst SystemSolventTemperatureYield
Benzyl bromideDiethyl H-phosphonatePd₂(dba)₃(CHCl₃)/Xantphos/DIPEATHFReflux89%

Palladium-Catalyzed α-Arylation of Benzylic Phosphonates

A significant advancement in the synthesis of diarylmethyl phosphonates, including analogues of dipropyl benzylphosphonate, is the palladium-catalyzed α-arylation of benzylic phosphonates. nih.govacs.orgnih.gov This transformation facilitates the introduction of aromatic groups at the benzylic position through a deprotonative cross-coupling process (DCCP). nih.govacs.orgorganic-chemistry.org

The catalytic system typically employs a combination of palladium(II) acetate (Pd(OAc)₂) and a bulky electron-rich phosphine ligand, such as CataCXium A, with a strong base like sodium tert-butoxide (NaOt-Bu). nih.govacs.org This method has proven effective for the reaction between benzyl diisopropyl phosphonate derivatives and various aryl bromides, yielding the desired diarylmethyl phosphonates in good to excellent yields, generally ranging from 64% to 92%. nih.govacs.orgnih.govacs.org

The reaction is noteworthy for its ability to functionalize the weakly acidic C-H bonds of benzylic phosphonates. acs.org Optimization studies have shown that the choice of ligand and reaction concentration are crucial for achieving high yields. acs.org For instance, while both CataCXium A and Xantphos initially showed similar effectiveness, CataCXium A provided more consistent yields across a range of electronically diverse aryl bromides. organic-chemistry.org The scalability of this protocol has also been demonstrated, indicating its potential for larger-scale synthetic applications. nih.gov

Table 1: Optimization of Palladium-Catalyzed α-Arylation of Benzyl Diisopropyl Phosphonate

Entry Catalyst Ligand Base Solvent Temp (°C) Yield (%)
1 Pd(OAc)₂ CataCXium A NaOt-Bu CPME 80 85
2 Pd(OAc)₂ Xantphos NaOt-Bu CPME 80 84
3 Pd(OAc)₂ CataCXium A NaOt-Bu CPME 80 99
4 Pd(OAc)₂ Xantphos NaOt-Bu CPME 80 98

Data sourced from optimization studies on the α-arylation reaction. acs.org

Potassium Iodide/Potassium Carbonate Catalytic Systems in Polyethylene Glycol (PEG)

In the pursuit of greener and more sustainable synthetic methods, a notable development is the use of a potassium iodide (KI)/potassium carbonate (K₂CO₃) catalytic system in polyethylene glycol (PEG) for the synthesis of benzyl phosphonates. frontiersin.orgresearchgate.netnih.gov This approach offers an efficient and environmentally benign alternative to conventional methods that often rely on volatile and toxic organic solvents. frontiersin.orgnih.gov

The reaction proceeds smoothly at room temperature, coupling various benzyl halides with dialkyl phosphites to afford the corresponding benzyl phosphonates in excellent yields. frontiersin.orgresearchgate.net PEG, in this system, is not merely a solvent but also acts as a phase-transfer catalyst, enhancing the reactivity of the inorganic base. nih.gov The use of KI is crucial as it facilitates the in situ formation of benzyl iodide from the corresponding benzyl halide, which is a more reactive intermediate for the subsequent nucleophilic substitution by the dialkyl phosphite. nih.gov

This method avoids the need for reactive alkali metals or metal hydrides and is characterized by its simple operation, cost-effectiveness, and broad applicability. frontiersin.orgnih.gov The combination of KI and K₂CO₃ in PEG-400 has been identified as the optimal system, leading to significantly higher yields compared to other bases or when the reaction is performed in the absence of PEG or KI. researchgate.net

Table 2: Effect of Solvent and Base on Benzyl Phosphonate Synthesis

Entry Solvent Base Additive Yield (%)
1 MeCN K₂CO₃ - 23
2 DMF K₂CO₃ - 45
3 THF K₂CO₃ - 28
4 PEG-400 K₂CO₃ - 60
5 PEG-400 Li₂CO₃ KI 52
6 PEG-400 Na₂CO₃ KI 61
7 PEG-400 Cs₂CO₃ KI 63
8 PEG-400 K₂CO₃ KI 97

Data adapted from a study on sustainable synthesis of benzyl phosphonates. researchgate.net

Metal-Free Synthetic Strategies for Benzylphosphonate Derivatives

The development of metal-free synthetic routes is a key goal in modern organic chemistry to avoid potential metal contamination in the final products. A green and innovative metal-free, one-pot approach has been developed for the synthesis of α-aminophosphonates, which are structurally related to benzylphosphonates. researchgate.net

This strategy utilizes benzyl amines as carbonyl surrogates, which undergo oxidative deamination to generate an in situ aldehyde intermediate. This intermediate then directly reacts with an aryl amine and a trialkyl phosphite in a Kabachnik-Fields reaction to yield the α-aminophosphonate. researchgate.net The reaction is conducted in water as the medium and uses aqueous hydrogen peroxide as a green oxidant, highlighting its environmental advantages. researchgate.net This methodology demonstrates a broad substrate scope and functional group compatibility, offering a valuable and sustainable alternative for the synthesis of phosphonate derivatives. researchgate.net

Solid-Phase Synthesis Techniques for Phosphonate Esters

Solid-phase synthesis has emerged as a powerful technique for the preparation of libraries of compounds for screening purposes, and its application to phosphonate esters has been explored. google.comgoogle.com This methodology offers significant advantages, including the simplification of purification processes, as excess reagents and by-products can be easily washed away from the solid-supported product. atdbio.com

The synthesis of phosphonate esters on a solid support can be achieved through various strategies. One approach involves the condensation of alcohols with methyl phosphonates, followed by selective demethylation. google.com The Mitsunobu reaction has also been adapted for the solid-phase synthesis of phosphonic acid monoesters, utilizing triphenylphosphine and a dialkylazodicarboxylate to condense an acidic reagent with an alcohol attached to the solid support. google.com

Furthermore, H-phosphonate chemistry is a robust method for forming internucleotide linkages in oligonucleotide synthesis on a solid phase, which can then be converted to phosphonate or thiophosphonate linkages. nih.gov These solid-phase techniques are instrumental in creating diverse collections of phosphonate-containing molecules, such as peptidylphosphonates and polyphosphonates, for various applications, including pharmacological screening. google.comgoogle.com

Stereoselective Synthesis of Phosphonate Derivatives

The stereoselective synthesis of phosphonate derivatives is of great importance, as the biological activity of chiral phosphonates often depends on their stereochemistry. Several strategies have been developed to control the stereochemical outcome of reactions leading to phosphonate-containing molecules.

One approach involves the use of chiral auxiliaries. For instance, a camphor-based chiral auxiliary, CAMDOL, has been used to create a P-chiral H-phosphonate (CAMDOL-PHO). acs.org This chiral reagent has been successfully employed in a highly efficient and stereoselective nih.govacs.org-phospha-Brook rearrangement of fluoromethyl ketones, affording a variety of secondary alcohols with an α-trifluoromethyl or trifluoroaryl motif in high yield and diastereoselectivity. acs.org The unique bicyclic structure of CAMDOL provides excellent stereochemical induction. acs.org

Another strategy for achieving stereoselectivity is through the stereocontrolled synthesis of phosphorothioate (B77711) oligonucleotides on a soluble support, which can be adapted for phosphonate synthesis. acs.org This method utilizes chiral P(V)-building blocks derived from limonene-based oxathiaphospholane (B1262164) sulfide. The synthesis cycle involves coupling under basic conditions followed by an acid-catalyzed deprotection, with simple precipitation steps for purification. acs.org This approach has been shown to be efficient in producing nearly homogeneous Rp or Sp phosphorothioate diastereomers. acs.org Additionally, the conversion of chiral phosphonates to their thionoanalogues using reagents like phosphorus pentasulfide has been shown to proceed with a high degree of retention of configuration at the phosphorus center. rsc.org

Mechanistic Investigations of Benzylphosphonate Transformations

Elucidation of Michaelis-Arbuzov Reaction Mechanisms

The Michaelis-Arbuzov reaction is a cornerstone for the synthesis of phosphonates and involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide to form a dialkyl alkylphosphonate. nih.govorganic-chemistry.org The reaction proceeds through a two-step mechanism. nih.govjk-sci.com

The initial step is a nucleophilic attack by the phosphorus atom of the trialkyl phosphite on the electrophilic carbon of the alkyl halide. jk-sci.comwikipedia.org This is an S(_N)2 reaction that results in the formation of a phosphonium (B103445) salt intermediate. jk-sci.comwikipedia.org This intermediate is often unstable and not isolated. wikipedia.org

The second step involves the dealkylation of the phosphonium intermediate by the displaced halide ion. organic-chemistry.org This also occurs via an S(_N)2 mechanism, where the halide attacks one of the alkoxy carbons of the phosphonium salt, leading to the formation of the final phosphonate (B1237965) product and an alkyl halide byproduct. jk-sci.com

Several factors influence the reaction rate. Electron-donating groups on the phosphite enhance its nucleophilicity and accelerate the reaction, while electron-withdrawing groups have the opposite effect. jk-sci.com The reactivity of the alkyl halide also plays a significant role, with the general trend being R-I > R-Br > R-Cl. jk-sci.com While primary and benzyl (B1604629) halides are excellent substrates, secondary and tertiary halides are generally less reactive. jk-sci.com

Recent advancements have introduced variations to the classical Michaelis-Arbuzov reaction, such as photochemically-assisted methods. nih.gov These newer approaches can expand the scope of the reaction to include the synthesis of arylphosphonates under milder conditions. nih.gov

Detailed Mechanistic Studies of Horner-Wadsworth-Emmons Olefination

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the stereoselective synthesis of alkenes from phosphonate carbanions and carbonyl compounds. researchgate.netwikipedia.org This reaction offers several advantages over the traditional Wittig reaction, including the use of more nucleophilic and less basic phosphonate carbanions and the easy removal of the phosphate (B84403) byproduct. wikipedia.orgalfa-chemistry.com The stereochemical outcome of the HWE reaction is influenced by a variety of factors, including the structure of the reactants, the reaction conditions, and the nature of the base and solvent used. researchgate.net

The HWE reaction is initiated by the deprotonation of the phosphonate at the α-carbon to generate a phosphonate carbanion. wikipedia.orgyoutube.com This is typically achieved using a base such as sodium hydride (NaH), sodium methoxide (B1231860) (NaOMe), or butyllithium (B86547) (BuLi). organic-chemistry.org The acidity of the α-protons is enhanced by the electron-withdrawing phosphonate group, facilitating carbanion formation. youtube.com

The resulting phosphonate carbanion is a potent nucleophile that readily reacts with aldehydes and ketones. alfa-chemistry.comacs.org The reactivity of the carbanion can be influenced by the substituents on the phosphonate and the nature of the base and solvent system. acs.org For instance, the use of superbasic conditions can generate highly reactive carbanions capable of deprotonating even weakly acidic solvents. ru.nl The stability of the carbanion is a key factor, with resonance stabilization playing a significant role, particularly in the case of benzylphosphonates where the negative charge can be delocalized into the aromatic ring. slideshare.netnih.gov

The generation and subsequent reaction of these carbanions are central to the formation of the carbon-carbon double bond in the HWE reaction. acs.org Studies have shown that the choice of base and solvent can impact the stereochemical course of the reaction. acs.org

Following the nucleophilic addition of the phosphonate carbanion to the carbonyl compound, a tetrahedral intermediate is formed. youtube.com This intermediate then cyclizes to form a four-membered ring known as an oxaphosphetane. wikipedia.orgyoutube.com The formation and subsequent decomposition of this oxaphosphetane are critical steps that determine the stereochemistry of the resulting alkene. wikipedia.org

The stereoselectivity of the HWE reaction is largely governed by the relative energies of the diastereomeric oxaphosphetane intermediates and the transition states leading to their formation and decomposition. researchgate.net The reaction generally favors the formation of the thermodynamically more stable (E)-alkene. wikipedia.orgmdpi.com This preference is attributed to the equilibration of the intermediates, which allows the system to reach the lowest energy pathway. wikipedia.org

The structure of the phosphonate reagent can significantly influence the stereochemical outcome. For example, phosphonates with electron-withdrawing groups, such as trifluoroethyl esters, can promote the formation of (Z)-alkenes. wikipedia.org This is because these groups stabilize the pentacoordinate oxaphosphetane intermediate, pushing the reaction equilibrium towards the formation of the less stable isomer. researchgate.net The use of "mixed" phosphonoacetates with varying electronic properties has also been shown to systematically alter the Z/E selectivity. researchgate.net

The stereoselectivity of the Horner-Wadsworth-Emmons reaction is highly sensitive to the reaction conditions. researchgate.net Key variables include the choice of base, cation, solvent, and reaction temperature. wikipedia.orgacs.org

Base and Cation Effects: The nature of the cation associated with the base can have a notable impact. For instance, lithium salts tend to favor the formation of (E)-alkenes more so than sodium or potassium salts. wikipedia.org The use of potassium bases in conjunction with crown ethers can enhance the formation of (Z)-alkenes. conicet.gov.ar Weak bases, such as a combination of a lithium cation and a tertiary amine (Masamune-Roush conditions), are effective for promoting (E)-selectivity, particularly with base-sensitive substrates. alfa-chemistry.comacs.org

Solvent Effects: The solvent can influence the solubility and aggregation of the intermediates, thereby affecting the stereochemical course. Strongly dissociating solvents, when used with certain phosphonates, can lead to high (Z)-selectivity. wikipedia.org

Temperature Effects: Higher reaction temperatures generally lead to greater (E)-stereoselectivity as they allow for more effective equilibration of the intermediates. wikipedia.org Conversely, lower temperatures can sometimes be used to trap the kinetically favored product. mdpi.com

Recent modifications, such as the Still-Gennari protocol, utilize specific phosphonates and reaction conditions (e.g., KHMDS and 18-crown-6 (B118740) in THF) to achieve high (Z)-selectivity. wikipedia.org The development of Weinreb amide-type HWE reactions has also demonstrated that the choice of the deprotonating agent (e.g., iPrMgCl) can lead to high (E)-selectivity. acs.org

Table 1: Effect of Reaction Conditions on HWE Stereoselectivity

ConditionEffect on StereoselectivityExample
Base/CationLi+ > Na+ > K+ for (E)-selectivity. K+ with crown ether can favor (Z)-selectivity. wikipedia.orgconicet.gov.arUse of LiCl with DBU promotes (E)-alkene formation. alfa-chemistry.com
SolventStrongly dissociating solvents can increase (Z)-selectivity with specific phosphonates. wikipedia.orgTHF is commonly used. wikipedia.org
TemperatureHigher temperatures favor (E)-alkenes due to equilibration. wikipedia.orgReactions at 23 °C show higher (E)-selectivity than at -78 °C. wikipedia.org
Phosphonate StructureElectron-withdrawing groups on the phosphonate can favor (Z)-alkenes. wikipedia.orgStill-Gennari modification using trifluoroethyl phosphonates. wikipedia.org

Mechanistic Insights into Palladium-Catalyzed Benzylation of H-Phosphonates

A modern and efficient method for the synthesis of benzylphosphonates involves the palladium(0)-catalyzed cross-coupling of H-phosphonate diesters with benzyl halides. psu.edursc.orgorganic-chemistry.org This approach offers milder reaction conditions compared to the traditional Michaelis-Arbuzov reaction. organic-chemistry.org Mechanistic studies, often employing ³¹P NMR spectroscopy, have shed light on the catalytic cycle. psu.edudiva-portal.org

The proposed mechanism is believed to proceed through a catalytic cycle involving a Pd(0) species. nih.gov The key steps are:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the benzyl halide, forming a Pd(II) intermediate. psu.edunih.gov

Transmetalation/Ligand Exchange: The H-phosphonate, in the presence of a base, forms a phosphite tautomer which then coordinates to the Pd(II) center. nih.gov

Reductive Elimination: The final step is the reductive elimination of the benzylphosphonate product, which regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. organic-chemistry.orgnih.govnih.gov

The choice of ligand is crucial for the success of this reaction. Xantphos has been identified as a particularly effective ligand, preventing side reactions such as the benzylation of the supporting ligand itself. psu.edu The reaction is generally applicable to a wide range of benzyl chlorides and bromides and various H-phosphonate diesters. psu.edu The rate-determining step is suggested to be the reductive elimination. organic-chemistry.org

S(_N)1 and S(_N)2 Mechanistic Pathways in Specific Phosphonate Syntheses

The formation of the P-C bond in benzylphosphonates can also be understood in the context of fundamental nucleophilic substitution reactions, namely the S(_N)1 and S(_N)2 mechanisms. quora.com The pathway followed often depends on the specific reactants and reaction conditions.

In the context of the Michaelis-Arbuzov reaction, the attack of the trivalent phosphorus on the benzyl halide is a classic example of an S(_N)2 reaction . jk-sci.com This bimolecular process involves a backside attack, leading to inversion of configuration at the carbon center if it is chiral. youtube.com The S(_N)2 pathway is favored for primary and benzylic halides due to their lower steric hindrance. ulethbridge.ca

On the other hand, benzyl halides can also react via an S(_N)1 mechanism under certain conditions. quora.com This is because the benzylic carbocation formed as an intermediate in the S(_N)1 pathway is stabilized by resonance, with the positive charge delocalized over the aromatic ring. quora.commasterorganicchemistry.com An S(_N)1 reaction is a stepwise process where the leaving group departs first, followed by the attack of the nucleophile. masterorganicchemistry.commasterorganicchemistry.com This pathway would lead to a racemic mixture if the starting material is chiral at the benzylic position. masterorganicchemistry.com

The competition between S(_N)1 and S(_N)2 pathways for benzyl halides is influenced by factors such as the solvent polarity (polar protic solvents favor S(_N)1) and the nature of the nucleophile. quora.comyoutube.com

Table 2: Comparison of S(_N)1 and S(_N)2 Mechanisms in Benzylphosphonate Synthesis

FeatureSN1 MechanismSN2 Mechanism
Rate LawUnimolecular: Rate = k[Substrate] youtube.commasterorganicchemistry.comBimolecular: Rate = k[Substrate][Nucleophile] youtube.com
IntermediateCarbocation masterorganicchemistry.comTransition state quora.com
StereochemistryRacemization masterorganicchemistry.comInversion of configuration youtube.com
Substrate PreferenceTertiary > Secondary > Primary (favored by stable carbocations) masterorganicchemistry.comPrimary > Secondary > Tertiary (favored by low steric hindrance) ulethbridge.ca
Benzyl Halide ReactivityCan proceed due to stable benzyl carbocation. quora.comCan proceed due to accessibility of the benzylic carbon. quora.com

Catalytic Applications of Phosphonate Containing Systems

Organocatalysis Mediated by Phosphonic Acid Units

Phosphonic acids and their derivatives have garnered significant attention as organocatalysts due to their distinct Brønsted acidity. nih.gov Compared to their carboxylic acid counterparts, phosphonic acids exhibit lower pKa values, making them stronger acids and enabling them to catalyze a variety of chemical reactions. nih.gov This enhanced acidity has been harnessed for reactions such as the depolymerization of cellulose (B213188) and the synthesis of dihydropyrimidine (B8664642) derivatives. nih.gov

The monosodium salts of phosphonic acids have also demonstrated their utility as organocatalysts, particularly in Michael addition reactions. nih.gov Furthermore, the phosphonic acid group can be employed to immobilize organocatalysts onto the surface of metal oxides, such as silica (B1680970), titania, and zirconia, thereby facilitating catalyst recovery and reuse. nih.gov

The field of asymmetric organocatalysis has seen a surge of interest in the use of chiral phosphonic acid derivatives to synthesize a variety of valuable chiral molecules. researchgate.netunl.ptbenthamdirect.com These catalysts have been successfully applied in methodologies to produce hydroxyphosphonates, aminophosphonates, and in asymmetric aldol (B89426) and Michael addition reactions. researchgate.netunl.pt For instance, the enantioselective hydrophosphonylation of imines, also known as the aza-Pudovic reaction, yields chiral α-amino phosphonic acids, which are important building blocks for pharmaceuticals. unl.pt A variety of organocatalysts have been developed to promote this reaction with high enantioselectivity. unl.pt

Another notable application is the direct and atom-economical synthesis of optically active acyclic α-substituted β-oxo phosphonates. researchgate.net This has been achieved with high enantioselectivity (up to 98% ee) through chiral thiourea-catalyzed asymmetric Michael addition of β-oxo phosphonates to nitro olefins. researchgate.net Similarly, a direct enantioselective aldol reaction of α-keto phosphonates with acetone (B3395972) has been developed using a bifunctional organocatalyst, leading to the formation of tertiary α-hydroxy phosphonates. researchgate.net

Role of Phosphonates as Ligands in Asymmetric Catalysis

Phosphonates, particularly in the form of phosphite (B83602) and phosphoramidite (B1245037) ligands, have become indispensable in the realm of asymmetric catalysis. acs.orgnih.gov Their modular structure allows for easy fine-tuning, which is crucial for optimizing reactivity and selectivity in enantioselective reactions. acs.orgnih.gov The success of these ligands stems from their ability to form chiral transition-metal complexes that can effectively control the stereochemical outcome of a reaction. nih.gov

Phosphite-containing ligands have been extensively used in various asymmetric catalytic reactions, including hydrogenation and hydroformylation. acs.orgacs.org An early breakthrough was the development of C2-symmetric ligands derived from dianhydro-d-mannitol, which were effective in the rhodium-catalyzed hydrogenation of dimethyl itaconate and methyl N-acetamidoacrylate, achieving high enantiomeric excesses. acs.org More recently, phosphite-phosphine ligands have been developed for the asymmetric rhodium-catalyzed hydrogenation of enamides, dehydroamino acids, and enol phosphonates, with enantioselectivities reaching up to 99%. acs.org

Phosphine-phosphite ligands, characterized by two coordinating groups with different electronic properties, have also proven to be a significant class of ligands in asymmetric catalysis. nih.gov Their highly modular nature allows for precise tuning of the catalyst's properties. nih.gov These ligands have shown outstanding results in a variety of enantioselective catalytic processes, including rhodium-catalyzed olefin hydrogenation and hydroformylation, ruthenium-catalyzed hydrogenation of olefins and imines, iridium-catalyzed hydrogenation of imines and N-heterocycles, copper-catalyzed allylic alkylation and conjugate addition, and nickel-catalyzed hydrocyanation of olefins. nih.gov

Phosphoramidites represent another class of privileged ligands in asymmetric catalysis. nih.gov Their monodentate nature is particularly advantageous in combinatorial catalysis, where a ligand-mixture approach can be employed to rapidly screen for optimal catalysts. nih.gov These ligands have demonstrated exceptional levels of stereocontrol in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. nih.gov

Heterogeneous Catalysis with Zirconium Phosphonates (ZrPs)

Zirconium phosphonates (ZrPs) have emerged as robust and versatile materials for heterogeneous catalysis. dntb.gov.uaresearchgate.net Their well-defined layered or porous structures, high thermal and chemical stability, and tunable surface properties make them excellent catalysts or catalyst supports for a variety of organic transformations. dntb.gov.uaresearchgate.netmdpi.com

The catalytic activity of ZrPs is intrinsically linked to their surface acidity and basicity, which can be precisely tuned. dntb.gov.uaresearchgate.netmdpi.com The introduction of different organic groups into the phosphonate (B1237965) framework allows for the modulation of the material's acidic and basic properties. mdpi.com For instance, incorporating sulfonic acid groups can enhance the surface acidity, while the inclusion of amino groups can introduce basic sites. mdpi.comrsc.org

This tunable acidity and basicity is crucial for a range of catalytic reactions. For example, the presence of both Lewis and Brønsted acid sites in varying proportions, depending on the preparation method and functionalization, influences the catalytic performance in reactions like glycerol (B35011) conversion. mdpi.com The ability to control the hydrophobic/hydrophilic character of the catalyst surface by incorporating specific phosphonate groups further adds to their versatility. mdpi.com The unique structural characteristics and inherent physical and chemical properties of ZrPs allow for the development of catalysts with enhanced efficiency and selectivity. researchgate.net

Zirconium phosphonates have shown significant promise as catalysts in the conversion of biomass into valuable chemicals and biofuels. dntb.gov.uaresearchgate.netresearchgate.net Their robust nature and tunable acidity make them well-suited for the demanding conditions often required for biomass processing. dntb.gov.uaresearchgate.net

ZrPs have been successfully employed in the catalytic transfer hydrogenation of levulinic acid and the cascade transformation of furfural (B47365) to biofuel molecules. researchgate.net For instance, a nanoporous inorganic-organic Zr-phosphonate catalyst demonstrated high selectivity in the production of γ-valerolactone (GVL) from levulinic acid. researchgate.net Similarly, zirconium phosphate (B84403) has been shown to be an excellent catalyst for the transformation of furfural into furfuryl alcohol via an eco-friendly transfer hydrogenation protocol. acs.org

Furthermore, biomass-derived phosphorus-containing carbons impregnated with zirconium salts have been used for the dehydration of methanol (B129727) to produce dimethyl ether (DME). acs.org The in-situ formation of highly stable zirconium phosphate surface groups was found to be responsible for the catalyst's high stability and selectivity. acs.org

The tunable acid-base properties of zirconium phosphonates make them highly effective catalysts for a variety of acid-base catalyzed reactions. dntb.gov.uaresearchgate.net The ability to introduce both acidic and basic functional groups onto the same framework leads to bifunctional catalysts capable of promoting cascade or one-pot reactions.

Zirconium phosphates and phosphonates have been extensively investigated as solid acid catalysts in reactions such as dehydration, isomerization, and ester hydrolysis due to their high thermal stability and water tolerance. mdpi.com The introduction of organic phosphonate groups can further enhance their catalytic activity and selectivity. For example, the incorporation of amino groups into the zirconium phosphonate structure has been shown to create basic sites that are active in Knoevenagel condensation reactions.

Moreover, the layered structure of some ZrPs allows for the intercalation of catalytically active species, leading to enhanced performance. For instance, the immobilization of ionic liquids within the layers of zirconium phosphate has been shown to improve their catalytic efficiency in the coupling of CO2 and propylene (B89431) oxide to synthesize propylene carbonate. mdpi.com

Zirconium phosphonates have also demonstrated their utility as catalysts and catalyst supports for various C-C coupling reactions, which are fundamental transformations in organic synthesis. dntb.gov.uaresearchgate.net Their ability to stabilize catalytically active metal nanoparticles and facilitate their recovery and reuse makes them attractive platforms for these reactions. dntb.gov.uaresearchgate.net

For example, zirconium phosphonates have been used as supports for palladium nanoparticles in Suzuki and Heck coupling reactions. The support not only enhances the dispersion and stability of the palladium nanoparticles but can also play an active role in the catalytic cycle through its surface properties.

In addition to supporting metal catalysts, some ZrPs can directly catalyze C-C bond formation. For instance, zirconium phosphate itself can catalyze multicomponent Biginelli and Knoevenagel condensation reactions for the synthesis of dihydropyrimidinones and substituted malononitriles, respectively. acs.org The high activity in these reactions is correlated with the acidity and basicity of the material. acs.org

Interactive Data Table of Research Findings

Catalyst SystemReaction TypeSubstrateProductKey FindingsReference
Chiral Thiourea/PhosphonateMichael Additionβ-oxo phosphonates, nitro olefinsα-substituted β-oxo phosphonatesHigh enantioselectivity (up to 98% ee). researchgate.net
Bifunctional OrganocatalystAldol Reactionα-keto phosphonates, acetoneTertiary α-hydroxy phosphonatesDirect enantioselective synthesis. researchgate.net
Rhodium/Phosphite-phosphineAsymmetric HydrogenationEnamides, dehydroamino acids, enol phosphonatesChiral hydrogenated productsEnantioselectivities up to 99%. acs.org
Nanoporous Zr-phosphonateTransfer HydrogenationLevulinic acidγ-valerolactone (GVL)High selectivity (98.2%) to GVL. researchgate.net
Zirconium PhosphateTransfer HydrogenationFurfuralFurfuryl alcoholExcellent activity in an eco-friendly protocol. acs.org
Zirconium PhosphateBiginelli ReactionFurfural, urea, ethyl acetoacetateDihydropyrimidinoneEfficient multicomponent condensation. acs.org
Au@Zirconium PhosphonateChemoselective ReductionNitroarenesAzoxyarenes or AnilinesSwitchable chemoselectivity based on solvent. rsc.org
Cu@Zirconium PhosphonateSelective OxidationBenzyl (B1604629) alcoholBenzaldehydeHigh selectivity (90.2%). researchgate.net

Strategies for Catalyst Recovery and Reuse in ZrP Systems

Zirconium phosphates and phosphonates (ZrPs) serve as robust and versatile supports for various catalytic species. A key advantage of these materials in green and sustainable chemistry is the facilitation of catalyst recovery and reuse. researchgate.net The inherent stability and insoluble nature of ZrP supports allow for the strong immobilization of active catalytic species, preventing their leaching into the reaction medium and simplifying separation from the product stream. researchgate.netresearchgate.net This dual functionality is crucial for developing efficient and economically viable catalytic processes. researchgate.net

Several strategies have been developed to effectively recover and reuse catalysts supported on zirconium phosphonates. These methods leverage the solid nature of the ZrP support and the strong interaction between the support and the active catalytic phase.

Common Recovery and Reuse Strategies:

Simple Separation: For batch reactions, catalysts supported on ZrP materials can be easily separated from the reaction mixture through standard laboratory techniques like centrifugation or filtration. researchgate.net The recovered solid catalyst can then be washed, dried, and reused in subsequent reaction cycles. For example, a copper-loaded hierarchical porous zirconium phosphonate (Cu@ZrDP) used for the selective oxidation of benzyl alcohol was recovered by centrifugation. This catalyst demonstrated stable activity for at least five consecutive cycles, attributed to the strong coordination between the copper ions and the nitrogen-heterocyclic structure within the ZrP skeleton, which minimizes metal leaching. researchgate.net

Flow Systems: The use of ZrP-supported catalysts in continuous flow reactors represents a highly efficient strategy for reuse. rsc.org In this approach, the reaction substrate is continuously passed through a column packed with the solid catalyst. This setup not only allows for straightforward separation of the product but also enables the catalyst to be used for extended periods without the need for intermediate recovery steps. A gold nanoparticle catalyst immobilized on a zirconium phosphate aminoethyl phosphonate support (Au@ZP(AEP)) demonstrated the benefits of this approach for the chemoselective reduction of nitroarenes. rsc.org

Regeneration: In cases where the catalyst's activity diminishes over time due to fouling or deactivation, regeneration steps can be employed. For instance, zirconium aminotris(methylenephosphonates) used as sorbents for copper ion removal from acidic wastewater can be effectively regenerated. mdpi.com Treatment with 1 M solutions of acids like HCl, HNO₃, or H₂SO₄ can recover up to 95% of the adsorbed copper, restoring the sorbent for further use. mdpi.com Similarly, zirconium-based metal-organic frameworks (e.g., MOF-808) used for phosphate capture can be regenerated and reused for several cycles. rsc.org

The selection of a specific recovery strategy depends on the nature of the catalytic process (batch vs. continuous), the catalyst itself, and the reaction conditions. The excellent chemical and thermal stability of the ZrP framework is a foundational property that enables these recovery and reuse methodologies. researchgate.net

Table 1: Examples of Catalyst Recovery and Reuse in Zirconium Phosphonate (ZrP) Systems

Advanced Analytical and Computational Methodologies in Benzylphosphonate Research

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of molecular structures. Techniques such as Nuclear Magnetic Resonance (NMR), vibrational spectroscopy (Infrared and Raman), and mass spectrometry offer complementary information to build a complete picture of dipropyl benzylphosphonate.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ³¹P NMR)

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organophosphorus compounds in solution. ³¹P NMR is particularly diagnostic for phosphonates. While specific data for this compound is not prevalent, analysis of its close analogues, diethyl benzylphosphonate and diisopropyl benzylphosphonate, provides well-established benchmarks. The ³¹P nucleus in these compounds is deshielded and typically appears as a singlet in a distinct region of the spectrum. For diethyl benzylphosphonate, the ³¹P chemical shift is reported at approximately δ 26.4 ppm when measured in deuterated chloroform (B151607) (CDCl₃). rsc.org Another study records a similar value of δ 25.93 ppm. rsc.org The diisopropyl analogue exhibits a signal at δ 25.24 ppm. rsc.org Based on these data, the expected ³¹P chemical shift for this compound would be in a similar range, around δ 25-27 ppm.

¹H and ¹³C NMR spectra provide further structural confirmation by mapping the proton and carbon frameworks of the molecule. For the analogous diethyl benzylphosphonate, the key ¹H NMR signals include multiplets for the aromatic protons of the benzyl (B1604629) group, a characteristic doublet for the methylene (B1212753) protons (CH₂) adjacent to the phosphorus atom due to H-P coupling, and signals for the ethyl groups. rsc.orgrsc.org Similarly, the ¹³C NMR spectrum shows distinct signals for the benzyl carbons and the ethyl carbons, with C-P coupling constants providing additional structural information. rsc.orgrsc.org

Nucleus Functional Group Expected Chemical Shift (δ) ppm Notes
³¹PP=O~ 25 - 27Based on diethyl and diisopropyl analogues. rsc.orgrsc.org
¹HAromatic (C₆H₅)~ 7.20 - 7.40Multiplet.
¹HMethylene (P-CH₂)~ 3.1 - 3.3Doublet due to ²J(H,P) coupling.
¹HO-CH₂ (propyl)~ 3.9 - 4.1Triplet or multiplet.
¹HCH₂ (propyl)~ 1.6 - 1.8Sextet or multiplet.
¹HCH₃ (propyl)~ 0.9 - 1.0Triplet.
¹³CAromatic (C₆H₅)~ 126 - 132Multiple signals, some with C-P coupling. rsc.org
¹³CMethylene (P-CH₂)~ 32 - 34Large ¹J(C,P) coupling constant (~135-140 Hz). rsc.org
¹³CO-CH₂ (propyl)~ 67 - 69Doublet due to ²J(C,P) coupling.
¹³CCH₂ (propyl)~ 23 - 25Doublet due to ³J(C,P) coupling.
¹³CCH₃ (propyl)~ 10 - 11Singlet or small coupling.

Vibrational Spectroscopy (IR, Raman) for Structural Elucidation

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the functional groups within a molecule by measuring the vibrations of its bonds. nih.gov These methods are complementary and essential for identifying key structural motifs in this compound. nih.gov

The IR spectrum of a benzylphosphonate is typically dominated by a very strong absorption band corresponding to the P=O stretching vibration, usually found in the 1230-1260 cm⁻¹ region. Other significant bands include the P-O-C and C-O-C stretching vibrations, which appear in the fingerprint region between 1170 and 950 cm⁻¹. dtic.mil The presence of the benzyl group is confirmed by C-H stretching vibrations of the aromatic ring (above 3000 cm⁻¹) and the aliphatic CH₂ and CH₃ groups (between 2850 and 3000 cm⁻¹), as well as characteristic aromatic C=C ring stretching bands around 1600, 1585, and 1500 cm⁻¹. chemicalbook.com

Raman spectroscopy provides complementary data. While the P=O stretch is also visible in the Raman spectrum, it is often less intense than in the IR. Symmetric vibrations, however, tend to produce strong Raman signals. dtic.mil For instance, the symmetric stretching of the phenyl ring, often seen near 1000 cm⁻¹, is typically a sharp and intense band in the Raman spectrum.

Vibrational Mode Expected Wavenumber (cm⁻¹) Typical Intensity (IR) Typical Intensity (Raman)
Aromatic C-H Stretch3000 - 3100MediumMedium
Aliphatic C-H Stretch2850 - 3000StrongStrong
P=O Stretch1230 - 1260Very StrongMedium
P-O-C Asymmetric Stretch1020 - 1050StrongWeak
P-O-C Symmetric Stretch~ 730 - 780WeakStrong
Phenyl Ring Breathing~ 1000WeakStrong
Phenyl Ring C=C Stretch1450 - 1610Medium-StrongMedium-Strong

Mass Spectrometry Techniques in Compound Identification and Purity Assessment

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the molecular formula. For instance, the related diethyl benzylphosphonate has been identified via HRMS, detecting its sodium adduct ([M+Na]⁺) with a measured m/z of 251.0818, which closely matches the calculated value of 251.0808 for C₁₁H₁₇NaO₃P. rsc.org For this compound (C₁₃H₂₁O₃P), the expected exact mass is approximately 256.1228 u, and MS techniques would be used to confirm this value.

Gas Chromatography-Mass Spectrometry (GC-MS) is also commonly employed to assess the purity of volatile compounds like dialkyl benzylphosphonates. nih.gov In this technique, the gas chromatograph separates the sample into its individual components, which are then introduced into the mass spectrometer. This allows for the identification of the main compound and any impurities by comparing their retention times and mass spectra to known standards. nih.gov

Crystallographic Analysis of Phosphonate (B1237965) Structures

In a typical analysis, a single crystal of the compound is irradiated with X-rays, and the resulting diffraction pattern is used to construct a model of the electron density within the crystal. This model reveals the exact coordinates of each atom. For DHPMP, such analysis showed that it crystallizes in a monoclinic system with the P2₁/n space group. researchgate.net The data obtained includes precise unit cell dimensions (a, b, c, β), bond lengths, bond angles, and torsional angles. researchgate.net Furthermore, crystallography elucidates intermolecular interactions, such as hydrogen bonds, which govern how molecules pack in the solid state. researchgate.net This information is invaluable for understanding polymorphism and the physical properties of the material.

Advanced Computational Chemistry Studies

Computational chemistry provides theoretical insights into molecular properties that can be difficult to measure experimentally. It serves as a powerful complement to empirical data, aiding in spectral interpretation and the prediction of molecular behavior.

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) has become a primary computational tool for investigating the electronic structure of molecules. q-chem.com Instead of solving the complex many-electron wavefunction, DFT calculates the electronic energy and other properties from the spatially dependent electron density. q-chem.comimist.ma This approach offers a favorable balance of accuracy and computational cost.

For a molecule like this compound, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can be employed for several purposes: imist.ma

Geometry Optimization: To find the lowest energy conformation of the molecule, predicting bond lengths and angles that can be compared with crystallographic data.

Vibrational Frequency Calculation: To predict the IR and Raman spectra. The calculated frequencies, once scaled, can be used to make definitive assignments of the experimental vibrational bands. researchgate.net

Electronic Property Analysis: To understand the distribution of electrons and reactivity. This includes calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov

Molecular Electrostatic Potential (MEP): To visualize the charge distribution on the molecular surface. The MEP map identifies electron-rich (negative potential) and electron-poor (positive potential) regions, predicting sites for electrophilic and nucleophilic attack. nih.gov

Natural Bond Orbital (NBO) Analysis: To study charge transfer and hyperconjugative interactions between filled and vacant orbitals, providing insight into intramolecular stability. nih.gov

These computational studies provide a detailed electronic portrait of the molecule, explaining its structural preferences, spectral features, and inherent reactivity.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a computational method used to visualize the three-dimensional charge distribution of a molecule. It is a valuable tool for predicting and understanding a molecule's reactive behavior. The MEP map illustrates the electrostatic potential on the surface of a molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

In an MEP map, different colors represent different values of electrostatic potential. Typically, red indicates regions of most negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue represents areas of most positive electrostatic potential, indicating sites for nucleophilic attack. researchgate.net Green and yellow depict regions of intermediate or near-zero potential. researchgate.net

For this compound, an MEP analysis would likely reveal a significant negative potential (red) around the phosphoryl oxygen (P=O), suggesting this is a primary site for electrophilic interactions, such as hydrogen bonding. The oxygen atoms of the propoxy groups would also exhibit negative potential. In contrast, the hydrogen atoms of the propyl chains and the benzyl group, particularly those attached to carbons adjacent to electronegative atoms, would show a positive potential (blue), making them potential sites for nucleophilic interaction. nih.gov The benzene (B151609) ring would display a complex distribution of potential, influenced by the electron-withdrawing nature of the phosphonate group. Understanding these electrostatic landscapes is crucial for predicting how this compound might interact with other molecules, including biological targets or reactants in a chemical synthesis.

Population Analysis (Mulliken, Lowdin) for Charge Distribution Studies

Population analysis methods, such as those developed by Mulliken and Löwdin, are used in computational chemistry to assign partial atomic charges to the atoms within a molecule. wikipedia.orguci.edu This provides a quantitative measure of the electron distribution and helps in understanding the molecule's polarity and chemical reactivity. These methods partition the total electron density among the constituent atoms based on the molecular orbitals calculated.

Mulliken Population Analysis is one of the earliest and most straightforward methods. It partitions the electron population by dividing the overlap populations equally between the two participating atoms. uni-muenchen.delibretexts.org While computationally inexpensive, Mulliken charges are known to be highly dependent on the basis set used in the calculation, which can sometimes lead to unphysical results. wikipedia.org

Löwdin Population Analysis offers an alternative that is generally less sensitive to the choice of basis set. It achieves this by first transforming the atomic orbitals into an orthonormal set before calculating the charges. This often provides a more stable and reliable picture of the charge distribution compared to the Mulliken method.

For this compound, a population analysis would quantify the partial charges on each atom. It is expected that the phosphoryl oxygen atom would carry a significant negative charge due to its high electronegativity and its position in a double bond with phosphorus. The phosphorus atom, in turn, would have a substantial positive charge, being bonded to three highly electronegative oxygen atoms. The carbon atoms of the propyl and benzyl groups would have smaller partial charges, influenced by the atoms they are bonded to. A detailed charge distribution analysis can provide insights into the molecule's dipole moment and its potential for intermolecular interactions.

Analysis TypeKey CharacteristicsApplication to this compound
Mulliken Computationally fast; highly basis-set dependent. wikipedia.orguni-muenchen.deProvides a preliminary estimation of atomic charges, highlighting the polar P=O bond.
Löwdin Less basis-set dependent; based on orthonormalized atomic orbitals.Offers a more robust and reliable quantification of the charge distribution across the molecule.

Theoretical Prediction and Validation of Reaction Mechanisms and Pathways

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, including those involving benzylphosphonates. Density Functional Theory (DFT) is a commonly employed method for modeling reaction pathways, allowing for the calculation of the energies of reactants, transition states, and products.

The synthesis of this compound itself can be studied computationally. For instance, the Michaelis-Arbuzov reaction, a common method for forming the C-P bond in phosphonates, can be modeled to understand its energy profile and the structure of the transition state. wikipedia.org Such studies can help in optimizing reaction conditions by identifying the rate-determining step and potential side reactions.

Furthermore, the reactions of this compound, such as the Horner-Wadsworth-Emmons reaction where it would act as a reagent, can be theoretically investigated. uiowa.edu Computational analysis can predict the stereoselectivity of the reaction and explain the role of the substituents on the benzyl group in influencing the reaction's outcome. The hydrolysis of phosphonates, another important reaction, can also be modeled to understand its mechanism under acidic or basic conditions. mdpi.com These theoretical predictions can then be validated by experimental studies, providing a comprehensive understanding of the chemical behavior of this compound.

In silico Profiling for Molecular Descriptors (e.g., SwissADME) in Structure-Property Relationships

In silico tools like SwissADME are widely used in drug discovery and development to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a molecule based on its structure. nih.gov These predictions help in assessing the "drug-likeness" of a compound and identifying potential liabilities early in the research process.

The following table summarizes the types of molecular descriptors that would be generated for this compound in a SwissADME analysis and their significance:

Descriptor CategoryPredicted PropertiesSignificance
Physicochemical Properties Molecular Weight, LogP, Polar Surface Area (TPSA)Influence solubility, permeability, and overall bioavailability.
Pharmacokinetics GI Absorption, BBB Permeant, CYP InhibitionPredict how the compound is absorbed, distributed, and metabolized in the body.
Drug-Likeness Lipinski's Rule of Five, Bioavailability ScoreAssess the compound's suitability as a potential drug candidate.
Medicinal Chemistry PAINS (Pan-Assay Interference Compounds) alertsIdentify substructures that may lead to false positives in high-throughput screening.

Such in silico profiling is instrumental in establishing structure-property relationships, guiding the design of new benzylphosphonate derivatives with improved pharmacokinetic profiles.

Chromatographic Purification and Analytical Methods

Chromatographic techniques are essential for the purification and analysis of benzylphosphonates like this compound. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds like many organophosphorus compounds. drawellanalytical.comanalysis.rstandfonline.com In GC, the sample is vaporized and transported by an inert gas (the mobile phase) through a column containing the stationary phase. The separation is based on the compound's boiling point and its interaction with the stationary phase. For organophosphorus compounds, specific detectors like the Flame Photometric Detector (FPD) or a Mass Spectrometer (MS) are often used for sensitive and selective detection. nih.govcromlab-instruments.es

Liquid Chromatography (LC) , particularly High-Performance Liquid Chromatography (HPLC), is another versatile technique used for the purification and analysis of benzylphosphonates. bio-rad.com In LC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation is based on the compound's polarity, size, or specific affinity for the stationary phase. For the purification of benzylphosphonates synthesized in the laboratory, column chromatography using silica (B1680970) gel as the stationary phase and a mixture of organic solvents as the eluent is a common practice. mdpi.com For instance, a crude product might be purified using a gradient of petroleum ether and ethyl acetate (B1210297) to isolate the desired phosphonate. mdpi.com

The choice between GC and LC depends on the volatility and thermal stability of the specific benzylphosphonate and its impurities. Both techniques are crucial for ensuring the purity of synthesized compounds and for their quantitative analysis in various matrices.

Chromatographic MethodPrinciple of SeparationApplication to this compound
Gas Chromatography (GC) Partitioning between a gaseous mobile phase and a liquid or solid stationary phase based on volatility. drawellanalytical.comtandfonline.comAnalysis of purity, detection of volatile impurities.
Liquid Chromatography (LC) Partitioning between a liquid mobile phase and a solid stationary phase based on polarity or other interactions. bio-rad.comPreparative purification after synthesis, analysis of non-volatile impurities.

Emerging Research Directions and Future Perspectives in Dipropyl Benzylphosphonate Chemistry

Development of Novel Organophosphorus Compounds for Advanced Synthetic Chemistry

The development of novel organophosphorus compounds is a cornerstone of advancing synthetic chemistry. researchgate.net These compounds serve as crucial intermediates and reagents in a wide array of chemical transformations. researchgate.net The unique properties of the carbon-phosphorus (C-P) bond in phosphonates make them valuable building blocks for creating complex molecules with diverse functionalities. frontiersin.org

Recent research has focused on synthesizing new phosphonate (B1237965) derivatives with tailored electronic and steric properties. For instance, functionalized 2-oxoindoline-3-ylidene containing phosphonate esters have been synthesized through efficient reactions involving triphenyl phosphite (B83602) and acetylenic esters. nih.gov These novel compounds hold potential for various applications due to the combined properties of the isatin (B1672199) scaffold and the phosphonate moiety. nih.gov

Furthermore, the development of methods for synthesizing biaryl monophosphonates is being actively pursued. ncl.ac.uk These compounds are seen as valuable precursors for phosphorus-containing ligands, which are essential in fine chemical synthesis and as potential leads for new pharmaceuticals. ncl.ac.uk The ability to introduce a phosphonate group onto one of the aromatic rings of a biaryl system opens up new avenues for creating molecules with specific catalytic or biological activities. ncl.ac.uk

The exploration of new synthetic routes also extends to the creation of complex organophosphorus structures from readily available starting materials. One-pot, three-component reactions are being utilized to synthesize novel diethyl {(4-oxo-1,4-dihydroquinolin-3-yl)(aryl/heteroaryl-amino)methyl}phosphonates. researchgate.net This approach, often facilitated by efficient catalysts like CdI2 nanoparticles, allows for the rapid construction of diverse molecular architectures. researchgate.net

Exploration of New Catalytic Systems Incorporating Phosphonate Moieties

Phosphonate moieties are increasingly being incorporated into catalytic systems to enhance their performance and create novel functionalities. The coordination and binding capabilities of phosphonates with metal ions allow for the creation of hybrid metal phosphonates with diverse structures and reactivities. scispace.com These materials, which can be layered, porous, or part of metal-organic frameworks (MOFs), are finding applications in a range of organic syntheses. scispace.comresearchgate.net

Recent achievements in this area include the use of metal-based catalysts with phosphonate ligands for various organic reactions. scispace.com For example, palladium complexes with phosphonate or phosphonic acid ligands have been successfully employed as catalysts in C-C bond formation reactions. scispace.com The phosphonate group can influence the catalytic activity without directly participating in the coordination of the metal center. scispace.com

Furthermore, phosphonate-containing catalysts have shown promise in hydrogenation and coupling reactions. Mesoporous TiO2-supported copper(I) phosphonate-containing catalysts have proven active in Sonogashira-type coupling reactions. scispace.com Similarly, heterogeneous rhodium complexes of phosphonate-containing ligands on titanium oxide have demonstrated chemoselective catalytic efficiency in hydrogenation reactions. scispace.com

The development of these catalytic systems is not limited to traditional transition metals. There is a growing interest in using s- and p-block metals in catalysis for the formation of organophosphorus compounds. rsc.org These main group metals offer advantages in terms of abundance and lower cost, making them attractive alternatives to transition metal catalysts. rsc.org

Innovative Strategies for Carbon-Phosphorus Bond Formation

The formation of the carbon-phosphorus (C-P) bond is a fundamental transformation in organophosphorus chemistry, and researchers are continuously seeking more efficient and innovative methods to achieve this. frontiersin.org Traditional methods like the Michaelis-Arbuzov and Michaelis-Becker reactions, while foundational, often have limitations. frontiersin.org

One innovative approach involves the use of photocatalysis. Semiconductor quantum dots have been shown to act as catalysts for the conversion of H-phosphine oxide into a phosphoryl radical under visible light. chinesechemsoc.org This radical can then participate in addition reactions with alkenes or couple with α-amino C-H bonds to form C-P bonds. chinesechemsoc.org This method is notable for its mild reaction conditions and high atom economy. chinesechemsoc.org

Another strategy focuses on the direct functionalization of C-H bonds. The development of photocatalytic C-P bond formation through the reaction of carbon-centered radicals with phosphides has gained significant attention. rsc.org This approach allows for the construction of C(sp3)-P bonds from alkyl radicals and various phosphorus compounds under photocatalytic conditions. rsc.org

Mechanochemical methods are also emerging as a powerful tool for C-P bond formation. The direct addition of acetylide anions to condensed phosphates under mechanochemical conditions offers a new synthetic logic that bypasses the repetitive and energy-intensive oxidation state adjustments required in traditional syntheses. acs.org This strategy is applicable to a range of aryl and alkyl acetylides, providing a more sustainable route to alkynylphosphonates. acs.org

Furthermore, transition metal catalysis continues to play a vital role in developing new C-P bond formation strategies. Palladium(0)-catalyzed reactions of propargylic derivatives with phosphorus nucleophiles can produce allenylphosphonates with defined stereochemistry. organic-chemistry.org Similarly, copper-catalyzed aerobic oxidative coupling of terminal alkynes with H-phosphonates provides a direct route to alkynylphosphonates. organic-chemistry.org

Sustainable and Environmentally Benign Synthetic Protocols for Phosphonate Derivatives

The principles of green chemistry are increasingly influencing the synthesis of phosphonate derivatives, with a focus on minimizing waste, reducing energy consumption, and using less hazardous substances. rsc.orgchemeurope.com This shift is driven by the recognition of phosphorus as a critical raw material and the need for more environmentally friendly production methods for organophosphorus compounds. chemeurope.comsciencedaily.com

Several green methods for phosphonate synthesis have been developed, including solvent-free, ultrasound-assisted, and microwave-promoted reactions. rsc.org These techniques often lead to higher yields, shorter reaction times, and reduced energy usage compared to conventional methods. rsc.org The use of water as a solvent is another key aspect of green phosphonate chemistry. rsc.org

A notable example of a sustainable protocol is the synthesis of benzyl (B1604629) phosphonates using a KI/K2CO3 catalytic system in polyethylene (B3416737) glycol (PEG-400) as a benign solvent. frontiersin.org This method proceeds smoothly at room temperature, avoids the use of volatile and toxic organic solvents, and achieves excellent yields. frontiersin.org PEG not only acts as a reaction medium but also as a phase transfer catalyst. frontiersin.org

The development of recyclable catalysts is another important area of research. For instance, graphene nanosheet-supported silver nanoparticles (GNS-AgNPs) have been used as a recyclable catalyst for the synthesis of α-aminophosphonate derivatives, with the catalyst maintaining its activity for multiple runs. rsc.org

The broader context of green phosphonate chemistry also includes considerations for the entire lifecycle of these compounds, from synthesis to degradation, recovery, and recycling. rsc.orgchemeurope.combioengineer.org While feasible green synthesis methods have been established, significant research is still needed to improve the efficient recovery and recycling of phosphonates and phosphorus itself. chemeurope.comsciencedaily.combioengineer.org

Continued Mechanistic Elucidation of Complex Phosphonate-Mediated Transformations

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new, more efficient transformations. In the realm of phosphonate chemistry, researchers are actively investigating the intricate pathways of various reactions.

One area of focus is the enzymatic cleavage of the C-P bond in phosphonates by bacteria. tamu.edu Mechanistic studies have identified different classes of enzymes, such as phosphonate hydrolases and the C-P lyase complex, that are capable of breaking this stable bond. tamu.edu For example, phosphonopyruvate (B1221233) hydrolase (PPH) and phosphonoacetate hydrolase (PAH) utilize distinct mechanisms involving metal ions and specific amino acid residues to facilitate the hydrolysis of their respective substrates. tamu.edu Understanding these enzymatic processes can inspire the design of new catalysts for C-P bond cleavage.

In the context of synthetic transformations, the mechanism of palladium-catalyzed cross-coupling reactions for the formation of benzylphosphonates has been a subject of investigation. rsc.org Studies using 31P NMR spectroscopy have provided insights into the catalytic cycle, helping to refine reaction conditions and improve yields. rsc.org

The catalytic cycle of lithium phosphonate-catalyzed cross benzoin (B196080) couplings has also been proposed and studied. nih.gov This reaction involves the phosphonate acting as a nucleophile, an anion-stabilizing group, and a leaving group. nih.gov Computational studies have compared the activity of lithium phosphonates to other catalysts, providing a theoretical basis for their effectiveness. nih.gov

Furthermore, the discovery of new pathways for phosphonate metabolism, such as the oxidative pathway involving PhnY and PhnZ, highlights the ongoing efforts to uncover the diverse chemical transformations that phosphonates can undergo. tamu.edu These mechanistic insights are invaluable for the development of new synthetic strategies and for understanding the biological roles of phosphonate compounds.

Advanced Material Science Applications of Phosphonate Derivatives

Phosphonate derivatives are emerging as versatile building blocks for the creation of advanced materials with a wide range of applications. Their ability to form stable coordination complexes with various metal ions allows for the design of metal phosphonate materials with tailored structures and properties. kaust.edu.samdpi.com These materials can range from dense, layered structures to highly porous frameworks. researchgate.net

One significant application is in the development of materials for energy storage. Nanoporous nickel, aluminum, and zirconium phosphates, synthesized through the calcination of corresponding phosphonate precursors, have shown great potential as electrode materials for supercapacitors. nih.gov Specifically, nanoporous nickel phosphate (B84403) materials exhibit high specific capacitance and excellent cycling stability, making them promising for high-performance energy storage devices. nih.gov

Metal phosphonates are also being explored for their catalytic properties in materials science. By incorporating catalytically active sites, such as chiral organocatalytic moieties or redox-active groups, into the organic phosphonic ligands, it is possible to create heterogeneous catalysts with specific functionalities. kaust.edu.sa These materials can be used in a variety of catalytic processes, including the synthesis of fine chemicals. mdpi.com

Furthermore, the porosity of metal phosphonates makes them suitable for applications in adsorption and separation. kaust.edu.sa These materials can be designed with specific pore sizes and chemical environments to selectively capture gases like CO2 or adsorb heavy metal ions from solutions. kaust.edu.samdpi.com

The development of new sorbents based on phosphonate-functionalized materials is another active area of research. For example, a composite sorbent made from alginate and polyethylenimine, when phosphorylated, shows a significantly enhanced affinity for rare earth elements. mdpi.com This highlights the potential of phosphonate derivatives in the critical field of resource recovery and recycling. mdpi.com

Q & A

Q. What are the standard synthetic methodologies for dipropyl benzylphosphonate, and how do reaction parameters influence yield and purity?

this compound is typically synthesized via nucleophilic substitution or transesterification. For example, reacting benzylphosphonic dichloride with propanol under anhydrous conditions in the presence of a base (e.g., triethylamine) can yield the target compound. Reaction parameters such as temperature (optimal range: 60–80°C), solvent polarity (e.g., dichloromethane or THF), and stoichiometric ratios significantly affect yield. Impurities often arise from incomplete esterification or hydrolysis; purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended .

Q. Which analytical techniques are most reliable for characterizing this compound, and what spectral markers should researchers prioritize?

Key techniques include:

  • NMR Spectroscopy : 31^{31}P NMR is critical for identifying the phosphorus environment (δ ~20–30 ppm for phosphonates). 1^{1}H NMR should show propyl ester protons (δ 0.8–1.6 ppm) and benzyl aromatic protons (δ 7.2–7.5 ppm).
  • FT-IR : Look for P=O stretching (~1250 cm1^{-1}) and P-O-C vibrations (~1050 cm1^{-1}).
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks ([M+H]+^+) should align with the molecular weight (e.g., ~242 g/mol). Cross-validate with elemental analysis for purity confirmation .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of vapors or aerosols.
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent hydrolysis.
  • Storage : Store in airtight containers under inert gas (N2_2 or Ar) at 2–8°C to minimize degradation .

Advanced Research Questions

Q. How can solvent and catalyst selection be optimized to suppress by-product formation during this compound synthesis?

By-products like monoester derivatives or benzyl alcohol often form due to incomplete esterification. Optimization strategies include:

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency but may increase side reactions. Balancing polarity with steric hindrance (e.g., using toluene) can improve selectivity.
  • Catalysts : Lewis acids (e.g., ZnCl2_2) or enzyme-based catalysts (lipases) under mild conditions reduce hydrolysis risks.
  • Kinetic Monitoring : Use in-situ 31^{31}P NMR to track reaction progress and adjust parameters dynamically .

Q. What approaches resolve contradictions in spectral data (e.g., NMR splitting patterns) for this compound derivatives?

Unexpected splitting in 1^{1}H NMR (e.g., propyl triplet multiplicity) may arise from conformational flexibility or impurities. Solutions include:

  • Variable-Temperature NMR : Cool samples to –40°C to "freeze" rotamers and simplify splitting.
  • 2D NMR (COSY, HSQC) : Confirm connectivity between protons and adjacent groups (e.g., benzyl vs. propyl).
  • Comparative Analysis : Cross-reference with computational simulations (e.g., Gaussian 00 for predicted chemical shifts) .

Q. How do structural modifications to this compound influence its reactivity in organocatalytic applications?

Substituting the benzyl group (e.g., with electron-withdrawing nitro groups) alters electrophilicity at the phosphorus center. Computational studies (DFT) can predict charge distribution and reactivity trends. Experimentally, kinetic assays measuring nucleophilic attack rates (e.g., using amines) validate these predictions. Such modifications are pivotal in designing phosphonate-based catalysts for asymmetric synthesis .

Q. What environmental impact assessments are recommended for this compound in academic research?

  • Biodegradation Studies : Use OECD 301B tests to evaluate microbial degradation in aqueous systems.
  • Ecotoxicology : Assess acute toxicity using Daphnia magna (LC50_{50}) and algal growth inhibition assays.
  • Waste Treatment : Neutralize waste with alkaline hydrolysis (pH >10) to convert phosphonates into less toxic phosphate derivatives .

Methodological Notes

  • Risk Assessment : Prior to synthesis, conduct a hazard analysis per "Prudent Practices in the Laboratory" (e.g., evaluating flammability and toxicity) .
  • Data Validation : Use triplicate experiments and statistical tools (e.g., RSD <5%) to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.